molecular formula C6H2ClF4N B1426253 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 1356114-56-1

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1426253
CAS No.: 1356114-56-1
M. Wt: 199.53 g/mol
InChI Key: FKZLIRCOUIOUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Trifluoromethylpyridine (tfmp) derivatives, a group to which amy6609 belongs, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmp derivatives are known to interact with their targets in a manner that combines the unique properties of the fluorine atom and the pyridine moiety . This interaction results in the biological activities observed in these compounds.

Biochemical Pathways

Tfmp derivatives are known to play a role in various biochemical processes due to their unique physicochemical properties . More research is needed to elucidate the specific pathways affected by AMY6609.

Pharmacokinetics

The presence of fluorine in organic compounds is known to influence their pharmacokinetic properties, often enhancing their metabolic stability, bioavailability, and ability to penetrate biological membranes .

Result of Action

Tfmp derivatives are known for their biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

It’s known that the biological activity of pyridine heterocyclic compounds increases several times after adding the fluoro, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .

Preparation Methods

The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)pyridine involves several synthetic routes and reaction conditions. Industrial production methods often involve the use of advanced fluorination techniques to achieve high yields and purity .

Comparison with Similar Compounds

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

  • 2-Fluoro-3-trifluoromethylpyridine
  • 6-Chloro-3-trifluoromethylpyridine
  • 2-Chloro-3-trifluoromethylpyridine

These compounds share structural similarities but differ in their specific substituents and resulting chemical properties . The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications .

Properties

IUPAC Name

6-chloro-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZLIRCOUIOUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine
Reactant of Route 4
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine
Reactant of Route 5
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine
Reactant of Route 6
6-chloro-2-fluoro-3-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.